

Thermochemical Properties of alpha-Campholenal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Campholenal*

Cat. No.: B1222362

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Campholenal, a monoterpenoid aldehyde, is a molecule of significant interest in the fields of fragrance, flavor, and pharmaceuticals. Its unique structural characteristics and biological activities necessitate a thorough understanding of its physicochemical and thermochemical properties. This technical guide provides a comprehensive overview of the known thermochemical data for **alpha-campholenal**, details the computational methodologies used for their determination, and outlines standard experimental protocols applicable to such compounds. The guide also visualizes the key synthetic pathway for its production.

Physicochemical Properties of alpha-Campholenal

A summary of the key physicochemical properties of **alpha-campholenal** is presented in Table 1. This data is essential for its handling, formulation, and for the design of experimental and computational studies.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆ O	[1] [2]
Molecular Weight	152.23 g/mol	[1] [2]
CAS Number	4501-58-0	[1]
IUPAC Name	2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde	[1] [2]
Appearance	Colorless liquid with a woody, camphor-like odor	[2]
Boiling Point	68-70 °C at 9 Torr	[3]
Density	0.918 - 0.924 g/cm ³	[3]
Solubility	Insoluble in water; soluble in oils and ethanol	[2]

Thermochemical Data

The thermochemical properties of **alpha-campholenal** have been determined through computational methods, providing valuable insights into its energetic landscape. These properties are crucial for understanding its stability, reactivity, and potential for chemical transformations. The calculated thermochemical data at 298.15 K are summarized in Table 2.

Thermochemical Property	Symbol	Value	Unit
Standard Enthalpy of Formation (gas)	$\Delta H^{\circ f, \text{gas}}$	-245.3	kJ/mol
Standard Gibbs Free Energy of Formation (gas)	$\Delta G^{\circ f, \text{gas}}$	-65.8	kJ/mol
Standard Entropy (gas)	$S^{\circ \text{gas}}$	445.9	J/(mol·K)
Molar Heat Capacity at Constant Pressure (gas)	C_p, gas	235.1	J/(mol·K)
Molar Heat Capacity at Constant Volume (gas)	C_v, gas	218.4	J/(mol·K)
Enthalpy of Vaporization	ΔH_{vap}	48.7	kJ/mol

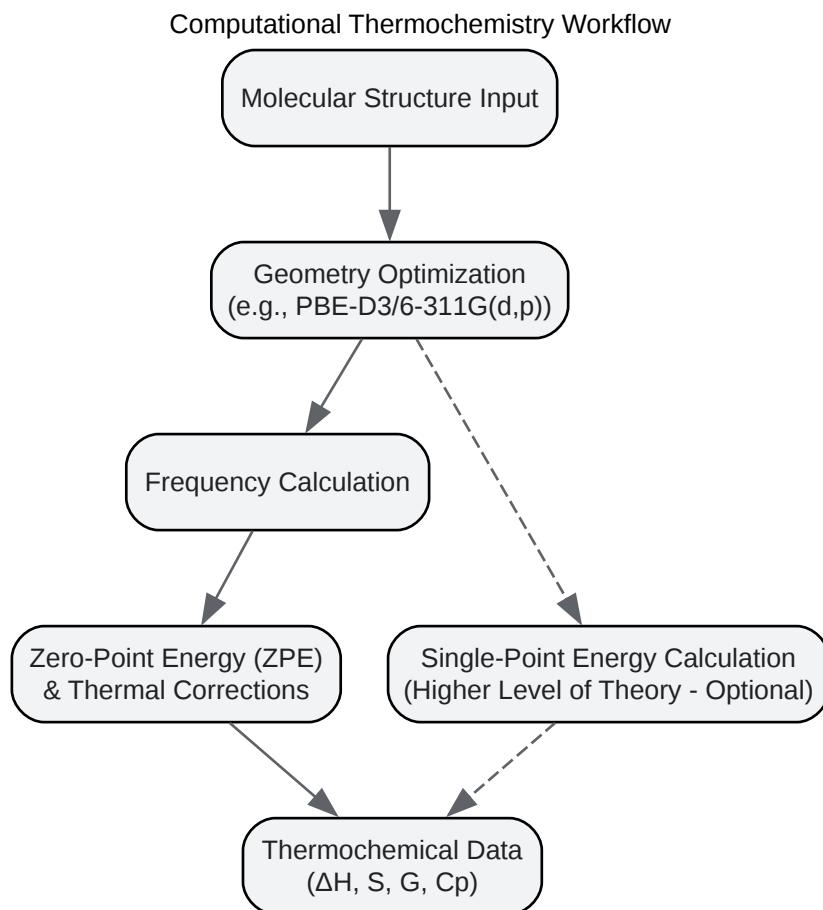
Data sourced from a computational study by Hernandez-Gomez et al. (2021) using group contribution methods.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Methodologies for Determination of Thermochemical Properties

While specific experimental studies on the thermochemical properties of **alpha-campholenal** are not readily available in the surveyed literature, this section details the robust computational methodology used to derive the data in Table 2 and also describes standard experimental protocols that are broadly applicable to organic compounds like **alpha-campholenal**.

Computational Methodology: Group Contribution and DFT

The thermochemical data presented in this guide were derived from a comprehensive computational study employing Group Contribution Methods (GCMs) and Density Functional Theory (DFT) calculations.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)


Group Contribution Methods (GCMs):

GCMs are a set of empirical methods used to estimate the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. The Joback method was utilized to estimate the Gibbs free energy of formation of campholenic aldehyde.[\[8\]](#) This approach provides a rapid and often reliable estimation of thermodynamic properties, particularly when experimental data is scarce.

Density Functional Theory (DFT) Calculations:

For a more rigorous theoretical approach, DFT calculations were performed to determine the Gibbs free energy and heat of reaction for the isomerization of α -pinene epoxide to campholenic aldehyde.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The specific level of theory employed was PBE-D3/6-311G(d,p).[\[4\]](#)[\[5\]](#)[\[6\]](#) This notation indicates the use of the Perdew–Burke–Ernzerhof (PBE) functional with Grimme's D3 dispersion correction, and the 6-311G(d,p) basis set. This combination is known to provide a good balance of accuracy and computational cost for organic molecules.

The general workflow for such a computational study is depicted below:

[Click to download full resolution via product page](#)

A generalized workflow for computational thermochemistry.

Standard Experimental Protocols

The following are standard experimental techniques used to determine the thermochemical properties of liquid organic compounds.

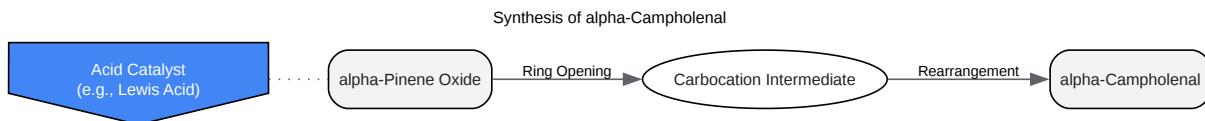
1. Bomb Calorimetry (for Enthalpy of Combustion and Formation):

This technique is used to measure the heat of combustion of a substance at constant volume. From this, the standard enthalpy of formation can be calculated.

- Apparatus: A high-pressure stainless steel container (the "bomb"), a water bath with a stirrer, a high-precision thermometer, and an ignition system.
- Procedure:

- A precisely weighed sample of the liquid (e.g., **alpha-campholenal**) is placed in a crucible inside the bomb.
- The bomb is sealed and pressurized with excess pure oxygen.
- The bomb is submerged in a known quantity of water in the calorimeter.
- The initial temperature of the water is recorded.
- The sample is ignited via an electrical fuse.
- The temperature of the water is monitored until it reaches a maximum and then begins to cool.
- The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

2. Differential Scanning Calorimetry (DSC) (for Heat Capacity and Enthalpy of Phase Transitions):


DSC is a versatile technique used to measure changes in heat flow to a sample as a function of temperature. It can be used to determine heat capacity, melting points, and enthalpies of fusion and vaporization.

- Apparatus: A DSC instrument containing two pans (one for the sample, one for a reference), a furnace to heat the pans at a controlled rate, and a system to measure the differential heat flow.
- Procedure for Heat Capacity of a Liquid:
 - A baseline is established by running the empty sample and reference pans through the desired temperature program.
 - A known mass of a standard material (e.g., sapphire) is placed in the sample pan and the run is repeated.

- The standard is replaced with a precisely weighed sample of the liquid (e.g., **alpha-campholenal**) and the run is performed a third time under identical conditions.
- The heat capacity of the sample is calculated by comparing the heat flow signals from the baseline, standard, and sample runs.

Synthesis of alpha-Campholenal

alpha-Campholenal is commonly synthesized via the acid-catalyzed isomerization of α -pinene oxide. This reaction is a key industrial process for the production of this valuable fragrance ingredient.

[Click to download full resolution via product page](#)

Acid-catalyzed isomerization of α -pinene oxide to **alpha-campholenal**.

The reaction proceeds through the opening of the epoxide ring in α -pinene oxide, initiated by an acid catalyst (typically a Lewis acid), to form a carbocation intermediate. This intermediate then undergoes a rearrangement to yield the final product, **alpha-campholenal**.^{[4][5][6][7]}

Conclusion

This technical guide has summarized the available thermochemical data for **alpha-campholenal**, which has been primarily derived from computational studies. The detailed computational methodology provides a transparent and reproducible basis for these values. While experimental data remains a critical need for validation, the theoretical values presented here offer a strong foundation for researchers and professionals working with this compound. The outlined standard experimental protocols serve as a reference for future work to determine these properties empirically. The visualization of the synthesis pathway provides a clear overview of its production from a readily available precursor. Further experimental investigation

into the thermochemical properties of **alpha-campholenal** is highly encouraged to complement and validate the computational findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-Campholenal | C10H16O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy alpha-Campholenal | 4501-58-0 [smolecule.com]
- 3. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscopy.com]
- 4. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
- 5. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
- 6. Thermodynamics of the Isomerization of Monoterpene Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics of the Isomerization of Monoterpene Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thermochemical Properties of alpha-Campholenal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222362#thermochemical-properties-of-alpha-campholenal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com